![molecular formula C12H19N5 B1444233 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine CAS No. 1497300-19-2](/img/structure/B1444233.png)
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine
Overview
Description
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine is a chemical compound with the molecular formula C12H19N5. It is known for its unique structure, which includes a cyclopropane ring attached to a piperazine ring that is further substituted with a pyrimidine group.
Preparation Methods
The synthesis of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting pyrimidine with piperazine under controlled conditions.
Cyclopropanation: The piperazine intermediate is then subjected to cyclopropanation using appropriate reagents and catalysts to form the cyclopropane ring.
Final Coupling: The cyclopropane intermediate is coupled with the piperazine intermediate to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine has been investigated for its role as a pharmacological agent targeting various receptors and enzymes. Its structural characteristics allow it to interact effectively with biological targets, which can lead to the development of new therapeutic agents.
Potential Targets :
- Dihydrofolate Reductase (DHFR) : Compounds similar in structure have shown efficacy against DHFR, a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
Neurological Research
Research has indicated that derivatives of this compound may act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease. The modulation of these receptors can lead to significant therapeutic outcomes in managing symptoms associated with these conditions .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of pyrimidine derivatives similar to this compound. The compound exhibited cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds. The studies demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound shares the piperazine and pyrimidine rings but lacks the cyclopropane ring, making it less structurally complex.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a similar piperazine ring but is substituted with a pyridin-2(1H)-one group instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, a compound with the molecular formula C12H19N5 and a molecular weight of 233.32 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.
- IUPAC Name : 1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine
- CAS Number : 1497300-19-2
- PubChem CID : 65458878
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods may include:
- Formation of the piperazine ring.
- Alkylation with pyrimidine derivatives.
- Cyclopropanation to introduce the cyclopropane moiety.
Antidepressant Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant serotonin (5-HT) reuptake inhibition, which is a critical mechanism in the treatment of depression. For instance, a related compound demonstrated potent activity in reducing immobility times in the forced swimming test (FST), suggesting antidepressant properties .
Case Studies and Research Findings
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and potential kinase inhibition, which are crucial for its antidepressant and anticancer effects. Further elucidation of its specific targets is necessary to fully understand its biological activity.
Properties
IUPAC Name |
1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQCAJJLXNVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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